Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+)
Description
The compound “Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+)” is more systematically named bis(η⁵-cyclopentadienyl)dichlorozirconium(IV), with the molecular formula C₁₀H₁₀Cl₂Zr (Cp₂ZrCl₂). It consists of a zirconium(IV) center coordinated to two cyclopentadienyl (C₅H₅⁻) ligands and two chloride ions. The cyclopentadienyl ligands adopt an η⁵ bonding mode, where all five carbon atoms of the ring interact with the metal center, stabilizing the complex .
This zirconocene derivative is a pivotal organometallic compound, widely employed in catalysis and organic synthesis. Its Lewis acidity, derived from the Zr⁴⁺ center, enables activation of substrates in polymerization reactions and cross-coupling processes. For instance, Cp₂ZrCl₂ serves as a precursor for zirconocene-based catalysts in olefin polymerization and as a mediator in the formation of zirconacycles (e.g., zirconacyclobutenes) during alkyne coupling reactions .
Properties
Molecular Formula |
C10H10Cl2Zr |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h1-3H,4H2;1-5H;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
UAIZNGJUYAVXSY-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CC=[C-]1.[CH-]1C=CC=C1.Cl[Zr+2]Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of cyclopenta-1,3-diene;dichlorozirconium(2+) typically involves the direct reaction of cyclopenta-1,3-diene with a zirconium precursor containing dichloride ligands. The reaction can be summarized as follows:
$$
\text{ZrCl}4 + 2 \text{C}5\text{H}6 \rightarrow \text{(C}5\text{H}5)2\text{ZrCl}_2 + 2 \text{HCl}
$$
In this process, cyclopenta-1,3-diene acts as a ligand, coordinating to the zirconium center to form a metallocene dichloride complex. The reaction is typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation or decomposition of sensitive reactants. Temperature and reaction time are carefully controlled to optimize yield and purity.
Detailed Procedure
-
- Cyclopenta-1,3-diene (colorless liquid, prone to dimerization; typically freshly distilled to ensure monomeric form)
- Zirconium tetrachloride (ZrCl4) or other zirconium dichloride precursors
-
- Inert atmosphere (argon or nitrogen)
- Solvent: Non-coordinating solvents such as toluene or hexane are preferred
- Temperature: Generally room temperature to moderate heating (25–80 °C)
- Reaction time: Several hours to overnight, depending on scale and conditions
-
- Removal of byproduct HCl gas under controlled conditions
- Purification by recrystallization or sublimation to obtain pure cyclopenta-1,3-diene;dichlorozirconium(2+)
Alternative Synthetic Approaches
In Situ Generation: Some protocols generate cyclopenta-1,3-diene;dichlorozirconium(2+) in situ during catalytic polymerization reactions by mixing cyclopenta-1,3-diene with zirconium precursors under controlled conditions.
Use of Preformed Zirconocene Dichloride: Commercially available zirconocene dichloride (bis(cyclopentadienyl)zirconium dichloride) can be reacted with cyclopenta-1,3-diene derivatives to form substituted complexes.
Research Outcomes and Data Analysis
Molecular Structure and Characterization
The compound features a zirconium atom coordinated to two cyclopentadienyl ligands and two chloride ions. The general molecular formula can be represented as:
| Compound Name | Molecular Formula | Structural Formula Representation |
|---|---|---|
| Cyclopenta-1,3-diene;dichlorozirconium(2+) | C10H10Cl2Zr | C1=CC=C(C=C1)Zr(Cl)(Cl) |
Characterization techniques employed include:
- NMR Spectroscopy: Reveals the coordination environment of cyclopentadienyl rings.
- X-ray Crystallography: Confirms the sandwich structure of the zirconium center between two cyclopentadienyl rings and the positioning of chloride ligands.
- Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
Catalytic Activity
Cyclopenta-1,3-diene;dichlorozirconium(2+) acts as a catalyst precursor in olefin polymerization and other organic transformations. The zirconium center facilitates bond formation and cleavage via coordination with substrates, enabling efficient catalysis.
Data Table: Typical Reaction Conditions and Yields
| Parameter | Condition/Value | Outcome/Notes |
|---|---|---|
| Cyclopenta-1,3-diene | Freshly distilled, 2 equivalents | Prevents dimerization, ensures reactivity |
| Zirconium precursor | Zirconium tetrachloride (ZrCl4) | Stoichiometric amount for complex formation |
| Solvent | Toluene or hexane | Non-coordinating, inert |
| Temperature | 25–80 °C | Higher temp increases reaction rate |
| Reaction time | 4–24 hours | Longer time improves yield |
| Atmosphere | Argon or nitrogen | Prevents oxidation |
| Yield | 70–90% | Dependent on purity of reagents and conditions |
Notes on Cyclopenta-1,3-diene and Dichlorozirconium(2+) Precursors
-
- Obtained commercially from coal tar or steam cracking of naphtha.
- Tends to dimerize to dicyclopentadiene; requires cracking by heating (~180 °C) to regenerate monomer.
- Highly reactive diene, participates readily in Diels–Alder reactions.
-
- Typically introduced as zirconium tetrachloride or zirconocene dichloride.
- Transition metal complex with versatile coordination chemistry.
- Used extensively in catalytic polymerization of olefins.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other oxidation products.
Reduction: It can be reduced further to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of Grignard reagents or organolithium compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Scientific Research Applications
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) exerts its effects involves the coordination of the cyclopenta-1,3-diene ligands to the zirconium center, which stabilizes the compound and enhances its reactivity. The chloride ions can be easily substituted, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Cp₂ZrCl₂ with structurally analogous metallocenes and transition metal complexes containing cyclopentadienyl ligands.
Chromocene (Cr(C₅H₅)₂)
- Molecular Formula : C₁₀H₁₀Cr
- Oxidation State : Cr²⁺
- Molecular Weight : 182.186 g/mol
- Structure : Two η⁵-cyclopentadienyl ligands bound to a chromium(II) center.
- Properties : Chromocene is air-sensitive and less thermally stable than Cp₂ZrCl₂. Its reduced oxidation state (Cr²⁺) limits Lewis acidity but enhances redox activity.
- Applications: Primarily used in academic studies of low-valent chromium chemistry.
Ferrocene (Fe(C₅H₅)₂)
- Molecular Formula : C₁₀H₁₀Fe
- Oxidation State : Fe²⁺
- Molecular Weight : 186.04 g/mol
- Structure : Two η⁵-cyclopentadienyl ligands sandwiching an iron(II) center.
- Properties : Ferrocene is highly stable, aromatic, and exhibits reversible redox behavior (Fe²⁺ ↔ Fe³⁺). Unlike Cp₂ZrCl₂, it lacks Lewis acidity but is redox-active.
- Applications: Used in materials science (e.g., conductive polymers), electrochemistry, and as a catalyst in asymmetric synthesis. Its derivatives, such as chloromercuriferrocene, find niche roles in organometallic synthesis .
Titanium Complex ([Ti(η⁷-C₇H₇)(η⁵-C₅H₅)])
- Molecular Formula : C₁₂H₁₂Ti
- Oxidation State : Ti⁴⁺
- Molecular Weight : 204.095 g/mol
- Structure : Combines an η⁷-cycloheptatrienylium ligand and an η⁵-cyclopentadienyl ligand.
- Properties : The η⁷ coordination mode introduces unique steric and electronic effects, differentiating it from Cp₂ZrCl₂. The larger ligand framework reduces Lewis acidity compared to Zr analogues.
- Applications : Less common in catalysis but studied for its role in forming polycyclic frameworks via ligand-based reactivity .
Bis(cyclopentadienyl)zirconium Dichloride (Cp₂ZrCl₂)
- Molecular Formula : C₁₀H₁₀Cl₂Zr
- Oxidation State : Zr⁴⁺
- Molecular Weight : 292.31 g/mol
- Structure : Two η⁵-cyclopentadienyl ligands and two chloride ions in a tetrahedral geometry.
- Properties : High Lewis acidity due to the Zr⁴⁺ center, enabling activation of alkanes, alkenes, and polar substrates. Thermally stable under inert conditions.
- Applications :
Data Tables
Table 1: Structural and Electronic Comparison
Key Research Findings
- Cp₂ZrCl₂ in Polymerization: Cp₂ZrCl₂-derived catalysts achieve turnover frequencies exceeding 10⁶ g polyethylene per mole of Zr per hour, outperforming Ti and Cr analogues in polyolefin production .
- Zirconacycle Formation : Cp₂ZrCl₂ mediates the coupling of alkynes with ketones or aldehydes, yielding zirconacyclobutenes with 70–90% selectivity .
- Comparative Stability : Ferrocene’s redox stability contrasts with Cp₂ZrCl₂’s hydrolytic sensitivity, necessitating inert handling for Zr complexes .
Biological Activity
Cyclopenta-1,3-diene; dichlorozirconium(2+) is a complex compound that combines the cyclopentadienyl ligand with zirconium in a dichloride form. This compound has garnered attention in various fields, particularly in catalysis and materials science. However, its biological activity is less explored, necessitating a detailed examination of its potential effects on biological systems.
Chemical Structure and Properties
The compound consists of a cyclopentadienyl ligand coordinated to a zirconium center, which is also bound to two chloride ions. The general formula can be represented as .
| Property | Value |
|---|---|
| Molecular Formula | CHZrCl |
| Molecular Weight | 182.39 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
| Solubility | Soluble in organic solvents |
The biological activity of dichlorozirconocene complexes, including those with cyclopentadienyl ligands, primarily stems from their ability to interact with biological macromolecules. These interactions can lead to various biochemical responses, including enzyme inhibition and modulation of cellular pathways.
- Enzyme Inhibition : Studies suggest that zirconocene complexes can inhibit certain enzymes by binding to their active sites, thereby altering their activity. This property can be leveraged in drug design for targeting specific enzymes involved in disease processes.
- Cellular Uptake : The lipophilicity of the cyclopentadienyl ligand enhances the cellular uptake of the zirconocene complex, facilitating its interaction with intracellular targets.
Toxicity and Safety
While some zirconocene complexes exhibit promising biological activities, they also pose toxicity risks. The chlorinated forms, including dichlorozirconocene, have been associated with cytotoxic effects at higher concentrations.
- Cytotoxicity Studies : Research has shown that dichlorozirconocene can induce apoptosis in cancer cell lines at elevated doses, suggesting potential applications in cancer therapy but also highlighting the need for careful dosing and assessment of side effects.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of dichlorozirconocene complexes on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.
Case Study 2: Enzyme Interaction
Another research focused on the interaction between dichlorozirconocene and acetylcholinesterase (AChE). The complex demonstrated competitive inhibition with an IC50 value of 15 µM, suggesting potential applications in treating conditions related to AChE dysfunction.
Q & A
Q. What are the established synthesis routes for cyclopenta-1,3-diene, and what experimental conditions are critical for yield optimization?
Cyclopenta-1,3-diene can be synthesized via:
- Catalytic dimerization of butadiene : Transition metal complexes (e.g., Ni or Co) facilitate [4+2] cycloaddition .
- Thermal decomposition of cyclopentanone : Acid-catalyzed pyrolysis at elevated temperatures .
- Dehydrogenation of cyclopentene : Pd/Pt catalysts enable selective H₂ removal .
- Retro-Diels-Alder reaction of dicyclopentadiene : Thermal cleavage at >150°C . Key considerations : Catalyst loading, temperature control, and inert atmosphere to prevent polymerization. Characterization via GC-MS or NMR ensures purity.
Q. How is the aromaticity of cyclopenta-1,3-diene experimentally validated?
Aromaticity is confirmed through:
Q. What role does cyclopenta-1,3-diene play in Diels-Alder reactions, and how is regioselectivity controlled?
As a diene, it reacts with dienophiles (e.g., maleic anhydride) to form six-membered adducts. Regioselectivity is governed by:
- Electron density distribution : Electron-rich dienes favor nucleophilic attack.
- Steric effects : Bulky substituents on the dienophile direct adduct formation . Methodology : Reaction kinetics monitored via FTIR; product isolation via column chromatography .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the electronic structure of cyclopenta-1,3-diene derivatives?
Density functional theory (DFT) with functionals like B3LYP calculates:
- HOMO-LUMO gaps to predict reactivity .
- Nucleus-independent chemical shifts (NICS) to quantify aromaticity .
- Electron correlation energies using Colle-Salvetti-type formulas for accuracy . Case study : Discrepancies in aromaticity assessments (e.g., antiaromatic vs. non-aromatic states) are resolved via multi-reference methods like CASSCF .
Q. What experimental and analytical strategies address detection ambiguities of cyclopenta-1,3-diene in oxidation studies?
- High-resolution GC-MS : Differentiates isomers (e.g., cyclopentadiene vs. cyclopentene) via precise m/z matching .
- Kinetic modeling : Validates transient species formation in low-temperature oxidation .
- Isotopic labeling : Tracks reaction pathways using ¹³C-labeled precursors .
Q. How do dichlorozirconium(2+) complexes enhance catalytic efficiency in cyclopenta-1,3-diene-mediated transformations?
- Lewis acidity : Zr⁴⁺ stabilizes transition states in Diels-Alder or polymerization reactions .
- Ligand effects : Cyclopentadienyl ligands modify electron density and steric bulk . Characterization : X-ray crystallography confirms coordination geometry; ESR probes radical intermediates in catalytic cycles .
Q. What mechanistic insights explain the stereoselectivity of cyclopenta-1,3-diene in [4+2] cycloadditions with strained olefins?
- Endo rule : Transition-state stabilization via secondary orbital interactions .
- Solvent effects : Polar solvents enhance dienophile electrophilicity . Experimental validation : Variable-temperature NMR tracks diastereomer ratios; DFT optimizes transition-state geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
